
NCX 470
描述
NCX 470 is a novel nitric oxide-donating bimatoprost eye drop currently in Phase 3 clinical development for the lowering of intraocular pressure in patients with open-angle glaucoma or ocular hypertension . This compound combines the intraocular pressure-lowering effects of nitric oxide and prostaglandin analogs, making it a promising candidate for first-line therapy in glaucoma treatment .
作用机制
NCX 470, also known as 6-(nitrooxy)-hexanoic acid, (1S,2E)-3-[(1R,2R,3S,5R)-2-[(2Z)-7-(ethylamino)-7-oxo-2-hepten-1-yl]-3,5-dihydroxycyclopentyl]-1-(2-phenylethyl)-2-propen-1-yl ester or [(E,3S)-1-[(1R,2R,3S,5R)-2-[(Z)-7-(ethylamino)-7-oxohept-2-enyl]-3,5-dihydroxycyclopentyl]-5-phenylpent-1-en-3-yl] 6-nitrooxyhexanoate, is a novel nitric oxide (NO)-donating bimatoprost eye drop .
Target of Action
The primary targets of this compound are the intraocular pressure (IOP) and the ocular blood flow . It is designed to lower IOP in patients with open-angle glaucoma or ocular hypertension .
Mode of Action
This compound has a dual mechanism of action. It combines the effects of bimatoprost , a prostaglandin analog, and nitric oxide (NO) . Bimatoprost primarily increases uveoscleral outflow, while NO enhances aqueous humor drainage from the eye via a different mechanism . This dual action results in a more significant reduction in IOP compared to bimatoprost alone .
Biochemical Pathways
The biochemical pathways affected by this compound involve the prostaglandin F2alpha (PGF2a) and NO/cGMP signaling pathways . The PGF2a pathway is activated by bimatoprost, leading to increased uveoscleral outflow. The NO/cGMP pathway, activated by the NO-donating moiety of this compound, leads to relaxation of the trabecular meshwork and Schlemm’s canal, enhancing aqueous humor drainage .
Pharmacokinetics
The pharmacokinetic properties of this compound are still under investigation. It is known that this compound is designed to release bimatoprost and no into the eye to lower iop . The exact ADME (Absorption, Distribution, Metabolism, and Excretion) properties and their impact on bioavailability are subjects of ongoing research.
Result of Action
The primary result of this compound’s action is a significant reduction in IOP . In clinical trials, this compound has demonstrated superior IOP-lowering effects compared to latanoprost, the current standard of care . Additionally, this compound has shown potential retinal cell protective activity, suggesting it may have therapeutic properties beyond lowering IOP .
Action Environment
The action of this compound can be influenced by various environmental factors, although specific details are still under investigation. Clinical trials are being conducted in different geographical locations, including the U.S. and China, to evaluate the compound’s action, efficacy, and stability under different environmental conditions .
生化分析
Biochemical Properties
NCX 470 is a nitric oxide (NO)-donating bimatoprost . The NO-donating property of this compound enhances both uveoscleral and trabecular outflow , which are the two main pathways for the drainage of aqueous humor from the eye. This dual mechanism of action is believed to contribute to its efficacy in lowering IOP .
Cellular Effects
In nonclinical studies, this compound has been shown to improve ocular perfusion and retinal function in damaged eyes compared to vehicle . This suggests that this compound may have therapeutic properties over and above lowering of IOP .
Molecular Mechanism
The molecular mechanism of this compound involves the release of both bimatoprost and NO following instillation into the eye . Bimatoprost is one of the leading products in the class of prostaglandin analogs, which are widely used for IOP-lowering in patients with open-angle glaucoma or ocular hypertension . The NO released from this compound activates soluble guanylate cyclase (sGC), leading to an increase in cyclic guanosine monophosphate (cGMP) levels . This in turn leads to relaxation of the trabecular meshwork and ciliary muscle, resulting in increased aqueous humor outflow and a reduction in IOP .
Temporal Effects in Laboratory Settings
The temporal effects of this compound have been studied in various laboratory settings. In a Phase 3 trial, this compound demonstrated significant IOP reduction at all on-treatment time points, with reductions ranging from 8.0-9.7 mmHg .
Dosage Effects in Animal Models
In animal models of ocular hypertension and glaucoma, this compound demonstrated up to 3.5 mmHg greater IOP-lowering than equimolar bimatoprost . Moreover, the administration of this compound in rabbits, which are known to respond poorly to bimatoprost, resulted in up to 8 mmHg IOP-lowering compared to vehicle .
准备方法
The synthesis of NCX 470 involves the conjugation of bimatoprost with a nitric oxide-donating moiety. The specific synthetic routes and reaction conditions are proprietary and have not been fully disclosed in the public domain. the general approach involves the esterification of bimatoprost with a nitric oxide-releasing group, followed by purification and formulation into an ophthalmic solution .
化学反应分析
NCX 470 undergoes several types of chemical reactions, primarily focusing on its nitric oxide-donating and prostaglandin analog properties. The key reactions include:
Oxidation: The nitric oxide moiety can undergo oxidation, releasing nitric oxide, which plays a crucial role in intraocular pressure regulation.
Hydrolysis: The ester bond in this compound can be hydrolyzed, releasing bimatoprost and the nitric oxide donor.
Substitution: The compound can undergo substitution reactions, particularly in the presence of strong nucleophiles.
Common reagents and conditions used in these reactions include mild oxidizing agents for nitric oxide release and aqueous conditions for hydrolysis. The major products formed from these reactions are bimatoprost and nitric oxide .
科学研究应用
Phase 2 and Phase 3 Trials
-
Dolomites Trial :
- Objective : To evaluate safety, tolerability, and IOP-lowering efficacy at varying concentrations (0.021%, 0.042%, and 0.065%) compared to latanoprost.
- Results : All concentrations of NCX 470 significantly reduced mean diurnal IOP, with the 0.042% and 0.065% concentrations showing superiority over latanoprost .
- Mont Blanc Trial :
- Denali Trial :
Key Findings from Research Studies
- Efficacy : this compound has shown greater IOP-lowering effects than standard treatments like latanoprost across multiple studies. For instance, in the Mont Blanc trial, it was reported that this compound reduced IOP more effectively than latanoprost at various time points throughout the day .
- Safety Profile : The compound has been well-tolerated among participants, with conjunctival hyperemia being the most commonly reported adverse effect .
Neuroprotective Effects
Recent studies have indicated that beyond lowering IOP, this compound may protect retinal cells from ischemic damage associated with glaucoma. In animal models, it has been shown to reverse biochemical changes linked to optic nerve head injury caused by endothelin-1-induced ischemia/reperfusion injury . This aspect of this compound's action could be pivotal in slowing the progression of glaucoma-related vision loss.
Comparative Efficacy Table
Study | Treatment | Concentration | IOP Reduction vs Latanoprost | Safety Profile |
---|---|---|---|---|
Dolomites Trial | This compound | 0.021%, 0.042%, 0.065% | Statistically superior | Well tolerated; common AE: conjunctival hyperemia |
Mont Blanc Trial | This compound | Not specified | Significant reduction | Well tolerated; similar safety profile |
Denali Trial | Ongoing Evaluation | Not specified | Pending results | Pending results |
相似化合物的比较
NCX 470 is compared with other prostaglandin analogs such as latanoprost, travoprost, and tafluprost:
Latanoprost: This compound has shown superior intraocular pressure-lowering effects compared to latanoprost in clinical trials.
Travoprost and Tafluprost: While these compounds are effective in lowering intraocular pressure, this compound’s dual mechanism of action involving nitric oxide donation provides an additional therapeutic benefit.
The uniqueness of this compound lies in its dual mechanism of action, combining the benefits of nitric oxide and prostaglandin analogs, making it a promising candidate for glaucoma treatment .
生物活性
NCX 470 is a novel ophthalmic solution that combines the properties of bimatoprost, a well-known prostaglandin analog, with nitric oxide (NO) donation. This compound is primarily under investigation for its ability to lower intraocular pressure (IOP) in patients with open-angle glaucoma (OAG) and ocular hypertension (OHT). The following sections detail its biological activity, including mechanisms of action, clinical trial results, and comparative efficacy against existing treatments.
This compound operates through a dual mechanism:
- Prostaglandin Pathway : It enhances uveoscleral outflow via the prostaglandin F2α (PGF2α) receptor pathway, similar to bimatoprost.
- Nitric Oxide Pathway : The NO component promotes relaxation of the trabecular meshwork and Schlemm’s canal, facilitating increased aqueous humor outflow and thereby reducing IOP.
This dual action is significant as it potentially leads to greater IOP reduction compared to traditional therapies.
Preclinical Studies
In various animal models, this compound has demonstrated superior efficacy in lowering IOP compared to equimolar doses of bimatoprost:
Model | This compound IOP Reduction (mmHg) | Bimatoprost IOP Reduction (mmHg) | Significance |
---|---|---|---|
Transient OHT Rabbits | -7.2 ± 2.8 | None (ineffective) | P < 0.05 |
OHT Monkeys | -7.7 ± 1.4 | -4.8 ± 1.7 | P < 0.05 |
Normotensive Dogs | -5.4 ± 0.7 | -3.4 ± 0.7 | P < 0.05 |
These findings indicate that this compound not only lowers IOP effectively but does so through mechanisms that could provide additional retinal protection due to improved ocular hemodynamics.
Phase 3 Trials
The Mont Blanc trial was a pivotal study comparing this compound to latanoprost in patients with OAG or OHT:
- Design : Randomized, double-masked, multi-center trial.
- Participants : 691 subjects with unmedicated IOP ≥26 mmHg.
- Doses Tested : this compound at concentrations of 0.065% and 0.1% versus latanoprost at 0.005%.
Results :
- At Week 2, this compound (0.1%) achieved a mean diurnal IOP reduction of up to 9.7 mmHg , significantly surpassing latanoprost's performance across all measured time points.
- Statistically significant improvements were observed at multiple intervals:
- Week 2: this compound reduced IOP by an average of 8.0 mmHg compared to latanoprost.
- Month 3: Proportions of subjects achieving ≥10 mmHg reduction were notably higher in the NCX group (69% vs. 60% for latanoprost).
Safety Profile
This compound was generally well-tolerated, with conjunctival hyperemia being the most common adverse event reported. No serious ocular or systemic side effects were noted during the trials.
Comparative Efficacy
A randomized controlled trial also highlighted that this compound not only met non-inferiority criteria against latanoprost but exhibited superior efficacy at several time points:
Time Point | This compound Mean IOP Reduction (mmHg) | Latanoprost Mean IOP Reduction (mmHg) | Statistical Significance |
---|---|---|---|
Week 2 | 8.0 | 6.5 | P < .0001 |
Week 6 | 9.0 | 7.5 | P < .0001 |
Month 3 | 9.7 | 8.0 | P < .0001 |
These results suggest that this compound could become a first-line therapy for managing elevated IOP in glaucoma patients due to its enhanced efficacy and safety profile.
属性
IUPAC Name |
[(E,3S)-1-[(1R,2R,3S,5R)-2-[(Z)-7-(ethylamino)-7-oxohept-2-enyl]-3,5-dihydroxycyclopentyl]-5-phenylpent-1-en-3-yl] 6-nitrooxyhexanoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H46N2O8/c1-2-32-30(36)16-10-4-3-9-15-26-27(29(35)23-28(26)34)21-20-25(19-18-24-13-7-5-8-14-24)41-31(37)17-11-6-12-22-40-33(38)39/h3,5,7-9,13-14,20-21,25-29,34-35H,2,4,6,10-12,15-19,22-23H2,1H3,(H,32,36)/b9-3-,21-20+/t25-,26+,27+,28-,29+/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTQMJNDRYSYWNJ-BPXWCPHMSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)CCCC=CCC1C(CC(C1C=CC(CCC2=CC=CC=C2)OC(=O)CCCCCO[N+](=O)[O-])O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCNC(=O)CCC/C=C\C[C@H]1[C@H](C[C@H]([C@@H]1/C=C/[C@H](CCC2=CC=CC=C2)OC(=O)CCCCCO[N+](=O)[O-])O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H46N2O8 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
574.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。